1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)pyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c15-11(16)10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIUFJVFSKXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(C=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride, also known by its CAS number 1155064-83-7, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H16N4O2·HCl
- Molecular Weight : 223.27 g/mol
- CAS Number : 1155064-83-7
Biological Activity Overview
The biological activity of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride has been investigated primarily in the context of its role as a kinase inhibitor and its potential anticancer properties.
Inhibition of Kinases
Research indicates that compounds similar to 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole derivatives exhibit inhibitory effects on various kinases, including glycogen synthase kinase 3 beta (GSK-3β). These compounds have shown promising results in enhancing metabolic stability while maintaining biological potency. For instance, modifications to the piperidine moiety have been linked to improved inhibitory activity against GSK-3β, with some derivatives exhibiting IC50 values in the nanomolar range .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds containing a piperidine structure have demonstrated cytotoxicity against various cancer cell lines, including HeLa and HCT116. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cellular proliferation .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazole ring and piperidine nitrogen can significantly influence biological activity. The presence of electron-withdrawing groups at certain positions has been associated with enhanced potency against cancer cell lines and improved selectivity for specific kinases .
Case Studies
- GSK-3β Inhibition : A study focused on a series of pyrazole derivatives revealed that introducing an acyl substituent on the piperidine nitrogen improved metabolic stability and biological activity against GSK-3β. The most potent compounds demonstrated IC50 values as low as 360 nM, indicating their potential as therapeutic agents for neurodegenerative diseases .
- Antitumor Activity : In vitro assays showed that derivatives of this compound exhibited significant antiproliferative effects against human tumor cell lines. One study reported that a specific derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .
Summary Table of Biological Activities
Scientific Research Applications
The compound features a pyrazole ring, which is known for its biological activity, and a piperidine moiety that enhances its pharmacological properties. The presence of the carboxylic acid group contributes to its solubility and reactivity.
Medicinal Chemistry
1-[2-(Piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, research has shown that modifications to the pyrazole structure can lead to enhanced activity against specific cancer cell lines, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
Another area of interest is its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride may possess similar properties .
Pharmacology
The pharmacological profile of this compound suggests potential applications in treating neurological disorders. The piperidine component is known to interact with neurotransmitter systems, which could be beneficial in developing treatments for conditions such as anxiety or depression .
Case Study: Neuropharmacological Effects
A study evaluating the effects of similar compounds on serotonin receptors indicated that modifications to the piperidine structure could enhance binding affinity, leading to increased efficacy in mood regulation .
Biochemical Research
In biochemical applications, this compound serves as a versatile small molecule scaffold for drug discovery. Its ability to modulate enzyme activity makes it useful in studying metabolic pathways.
Enzyme Inhibition Studies
Research has demonstrated that pyrazole derivatives can act as inhibitors for various enzymes involved in metabolic processes. For example, studies focusing on cyclooxygenase (COX) inhibition have shown promising results with related compounds, paving the way for further exploration of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride in this context .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three sites: the pyrazole ring, carboxylic acid, and piperidine moiety.
Carboxylic Acid Derivatives
The 4-carboxylic acid group undergoes standard transformations:
Table 2: Carboxylic Acid Reactions
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Amide formation is critical for generating bioactive analogs, as seen in bradykinin B₁ receptor antagonists .
Piperidine Substituent
The tertiary amine in the piperidine group participates in:
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Quaternary ammonium salt formation with alkyl halides (e.g., methyl iodide).
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Protonation/deprotonation under acidic/basic conditions, influencing solubility.
Pyrazole Ring Modifications
Electrophilic substitution is hindered by electron-withdrawing groups (carboxylic acid), but directed functionalization at the 3- or 5-positions is feasible:
Stability and Degradation Pathways
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Thermal Stability : Decarboxylation occurs above 200°C, yielding 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole.
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Hydrolytic Stability :
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Acidic: Carboxylic acid remains stable; piperidine may protonate.
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Basic: Saponification of esters (if present) to carboxylates.
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Key Research Findings
Comparison with Similar Compounds
Key Observations :
- Linker Length : Ethyl linkers (target compound) improve conformational flexibility compared to methyl linkers (e.g., ).
- Core Heterocycle: Pyrazole derivatives exhibit distinct electronic profiles vs. triazoles (e.g., ) or thiopyrimidinones (e.g., ).
- Substituent Position : Piperidine substitution (1-yl vs. 2-yl) affects spatial orientation and receptor interactions .
Key Findings :
Physicochemical Properties
Preparation Methods
Synthesis of 5-Aminopyrazole Intermediates
The initial step involves synthesizing 5-aminopyrazole derivatives by reacting appropriate hydrazines with diethyl ethoxymethylenemalonate. This reaction yields key intermediates that serve as the pyrazole core for further elaboration.
Formation of Pyrazole Esters and Acids
The 5-aminopyrazole intermediates are converted into pyrazole esters through cyclization and subsequent modification steps. Hydrolysis of these esters under acidic or basic conditions produces the corresponding pyrazole carboxylic acids, including the 4-carboxylic acid derivative critical for the target compound.
Introduction of Piperidin-1-yl Ethyl Side Chain
The piperidin-1-yl ethyl side chain is typically introduced via amidation reactions between the pyrazole carboxylic acid and 2-(piperidin-1-yl)ethylamine or related nucleophiles. Amidation is catalyzed using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate efficient bond formation.
Salt Formation
The free base of the synthesized compound is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s physicochemical properties, including enhanced solubility and stability.
Representative Synthetic Scheme Summary
| Step | Reactants/Intermediates | Reaction Type | Outcome |
|---|---|---|---|
| 1 | Hydrazine derivative + diethyl ethoxymethylenemalonate | Condensation | 5-Aminopyrazole intermediate |
| 2 | 5-Aminopyrazole intermediate | Cyclization/esterification | Pyrazole ester derivatives |
| 3 | Pyrazole ester derivatives | Hydrolysis | Pyrazole-4-carboxylic acid derivatives |
| 4 | Pyrazole-4-carboxylic acid + 2-(piperidin-1-yl)ethylamine | Amidation (EDC/HOBt) | 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide |
| 5 | Free base compound | Acid treatment | Hydrochloride salt of the target compound |
Notes on Reaction Conditions and Yields
- Reaction Conditions: Amidation reactions are generally conducted in dry solvents such as DMF or dichloromethane at ambient to slightly elevated temperatures.
- Purification: Final compounds are purified by recrystallization or chromatographic methods.
- Yields: Reported yields for similar pyrazole derivatives range from moderate to high (50–85%), depending on the substituents and reaction conditions.
Q & A
What are the recommended synthetic routes for preparing 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:
Core Formation: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole ring .
Substitution: Alkylation at the pyrazole nitrogen using 2-(piperidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyl-ethyl group .
Carboxylation: Hydrolysis of a methyl ester intermediate (if present) to yield the carboxylic acid moiety, followed by HCl salt formation .
Key Validation: Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify molecular weight .
How should researchers handle this compound to mitigate risks during experimental workflows?
Level: Basic
Methodological Answer:
Based on safety data for structurally similar hydrochlorides (e.g., piperazinyl-pyridinyl methanone HCl):
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Note: Conduct a risk assessment using SDS templates from reliable vendors (e.g., Kishida Chemical) .
How can researchers resolve discrepancies in solubility data for this compound across different solvent systems?
Level: Advanced
Methodological Answer:
Conflicting solubility reports often arise from:
Protonation State: The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) vs. free base solubility in DCM/THF. Test solubility at varying pH levels using buffered solutions .
Crystallinity: Amorphous vs. crystalline forms may exhibit different solubilities. Characterize solid-state forms via XRPD and DSC .
Experimental Reproducibility: Standardize temperature and agitation methods (e.g., USP rotating paddle apparatus) .
Validation: Compare data with PubChem entries for analogous pyrazole-carboxylic acids .
What strategies improve the yield of the final HCl salt in multi-step syntheses?
Level: Advanced
Methodological Answer:
Yield optimization requires addressing:
Intermediate Purity: Use flash chromatography or recrystallization (e.g., ethyl acetate/hexane) to remove byproducts before the final step .
Salt Formation: Titrate with HCl in anhydrous ether to precipitate the hydrochloride salt; monitor pH to avoid over-acidification .
Reaction Stoichiometry: Ensure a 1:1 molar ratio of free base to HCl; confirm via titration or ion chromatography .
Case Study: Similar piperidine-containing compounds achieved >80% yield using controlled HCl gas addition .
Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Identify piperidinyl N-CH₂ peaks (~2.5–3.5 ppm) and pyrazole ring protons (~6.5–8.5 ppm) .
- FT-IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .
- LC-MS/HRMS: Verify molecular ion ([M+H]⁺) and isotopic pattern matching the Cl⁻ counterion .
Cross-Validation: Compare with crystallographic data for related pyrazole derivatives (e.g., CCDC entries) .
How does the piperidinyl-ethyl substituent influence biological target interactions compared to other N-alkylated analogs?
Level: Advanced
Methodological Answer:
Steric Effects: The ethyl spacer may enhance flexibility, allowing deeper binding into hydrophobic pockets vs. shorter chains .
Basic Nitrogen: Piperidine’s tertiary amine can participate in hydrogen bonding or cation-π interactions with receptors .
Comparative Assays: Perform competitive binding studies (e.g., SPR or ITC) against analogs like 1-(piperidin-4-yl)-anthraquinone HCl .
Data Interpretation: Use molecular docking to map substituent effects on binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
